molecular formula C21H25N3O4S B2533460 N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2H-1,3-benzodioxol-5-yl)ethanediamide CAS No. 946356-15-6

N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2H-1,3-benzodioxol-5-yl)ethanediamide

Cat. No.: B2533460
CAS No.: 946356-15-6
M. Wt: 415.51
InChI Key: CPMIVAALUXGRKN-UHFFFAOYSA-N
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Description

N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2H-1,3-benzodioxol-5-yl)ethanediamide is a synthetic ethanediamide derivative featuring a benzodioxolyl group, a thiophene ring, and an azepane moiety. Its molecular structure combines heterocyclic and aromatic components, which are critical for interactions with biological targets such as enzymes or receptors. The benzodioxolyl group is a recurring pharmacophore in bioactive compounds, often contributing to metabolic stability and binding affinity .

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-(1,3-benzodioxol-5-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c25-20(21(26)23-16-5-6-18-19(11-16)28-14-27-18)22-12-17(15-7-10-29-13-15)24-8-3-1-2-4-9-24/h5-7,10-11,13,17H,1-4,8-9,12,14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMIVAALUXGRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2H-1,3-benzodioxol-5-yl)ethanediamide typically involves multiple steps:

    Formation of the azepane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene ring: This step often involves the use of thiophene-2-carboxaldehyde or similar derivatives, which can be reacted with the azepane intermediate.

    Coupling with the benzodioxole moiety: The final step involves the coupling of the azepane-thiophene intermediate with a benzodioxole derivative, typically using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2H-1,3-benzodioxol-5-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide groups can be reduced to amines under appropriate conditions.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Amines derived from the reduction of amide groups.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s diverse functional groups make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological processes, particularly those involving its functional groups.

Mechanism of Action

The mechanism of action of N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2H-1,3-benzodioxol-5-yl)ethanediamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The azepane ring may interact with certain receptors or enzymes, while the thiophene and benzodioxole moieties could contribute to the compound’s overall activity through various pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2H-1,3-benzodioxol-5-yl)ethanediamide with structurally related ethanediamide derivatives, focusing on substituents, molecular properties, and biological relevance:

Compound Name Key Substituents Molecular Formula Molecular Weight Biological Relevance/Activity Reference
Target Compound : this compound Azepane, thiophen-3-yl, benzodioxolyl C₂₃H₂₇N₃O₄S 465.55 g/mol Hypothesized enzyme inhibition (based on structural analogs) N/A
N-[2-(1,3-Benzodioxol-5-yl)-2-(4-phenyl-1-piperazinyl)ethyl]-N′-(4-fluorophenyl)ethanediamide Piperazine, fluorophenyl, benzodioxolyl C₂₇H₂₇FN₄O₄ 490.54 g/mol No explicit activity reported; structural focus on fluorophenyl and piperazine modifications
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide 4-Methylpiperazine, dimethylphenyl, benzodioxolyl C₂₄H₃₀N₄O₄ 438.5 g/mol Potential CNS activity due to piperazine and aromatic substituents
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide Bithiophene, hydroxyethyl, benzodioxolyl C₂₀H₁₈N₂O₅S₂ 430.5 g/mol Thiophene moieties suggest potential antimicrobial or antiviral applications
QOD (Quinolinyl Oxamide Derivative) : N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide Tetrahydroquinoline, benzodioxolyl C₂₃H₂₄N₃O₄ 414.46 g/mol Demonstrated inhibition of falcipain-2 (malaria protease) in molecular simulations

Structural and Functional Insights:

Azepane vs. Piperazine/Piperidine Moieties :

  • The target compound’s azepane (7-membered ring) may confer conformational flexibility compared to the 6-membered piperazine or piperidine rings in analogs . This could influence binding kinetics or solubility.
  • Piperazine-containing derivatives (e.g., ) often exhibit enhanced pharmacokinetic profiles due to improved hydrogen-bonding capacity.

Thiophene vs. Bithiophene or Phenyl Groups :

  • The thiophen-3-yl group in the target compound may enhance π-π stacking interactions compared to purely aromatic substituents (e.g., fluorophenyl in ).
  • Bithiophene derivatives (e.g., ) show increased hydrophobicity, which might improve membrane permeability but reduce aqueous solubility.

Benzodioxolyl as a Common Pharmacophore :

  • Present in all listed compounds, the benzodioxolyl group contributes to metabolic stability by resisting oxidative degradation, a feature critical for drug candidates .

Biological Activity Trends: QOD derivatives (e.g., ) demonstrate that ethanediamide scaffolds with tetrahydroquinoline substituents are effective protease inhibitors, suggesting the target compound’s azepane-thiophene combination could similarly target enzymes.

Research Findings and Data

  • Molecular Dynamics (MD) Simulations : QOD analogs showed stable binding to falcipain-2 in cubic simulation boxes, with RMSD values < 2.0 Å over 100 ns, indicating strong target engagement .
  • Synthetic Accessibility: Compounds with piperazine/azepane rings are more synthetically challenging due to steric hindrance during amide bond formation, as noted in SHELX-refined crystallographic studies .
  • Thermodynamic Stability : Thiophene-containing derivatives exhibit higher melting points (e.g., ~180–220°C) compared to phenyl analogs, as inferred from ChemSpider data .

Biological Activity

N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2H-1,3-benzodioxol-5-yl)ethanediamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, while also comparing it with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following structural elements:

  • Azepane Ring : A seven-membered saturated nitrogen-containing ring.
  • Thiophene Moiety : A five-membered aromatic ring containing sulfur.
  • Benzodioxole Group : A fused bicyclic structure that may influence pharmacological properties.

Chemical Formula and Characteristics

PropertyValue
IUPAC NameThis compound
Molecular FormulaC21H26N4O2S
Molecular Weight394.52 g/mol
CAS Number946201-47-4

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including:

  • Receptor Binding : The compound may bind to various receptors (e.g., serotonin or dopamine receptors), modulating their activity.
  • Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Signal Transduction Pathways : The compound may influence cellular signaling pathways, affecting gene expression and cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and derivatives:

  • Anticancer Activity : Research on similar oxalamides has shown promising anticancer properties. For instance, derivatives of benzodioxole have been reported to exhibit significant cytotoxicity against various cancer cell lines .
  • Neuropharmacological Effects : Compounds containing benzodioxole structures have been evaluated for their psychoactive effects. Some derivatives have been noted for their potential in facilitating psychotherapy due to their entactogenic properties .
  • Antimicrobial Properties : Related compounds have demonstrated moderate antibacterial and antifungal activities in bioassays, suggesting that this compound might also possess similar effects .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the uniqueness of this compound:

Compound NameKey FeaturesBiological Activity
N-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)amideContains piperidine instead of azepaneModerate anticancer activity
N-(2-(morpholin-1-yl)-2-(thiophen-3-yl)ethyl)amideMorpholine ring may affect receptor bindingAntimicrobial properties
N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]amideUnique azepane structurePotential psychoactive effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for maximizing yield and purity of this compound?

  • Methodological Answer : The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., DMF or dichloromethane), and coupling agents like EDC/HOBt to facilitate amide bond formation. Catalysts such as palladium on carbon may enhance intermediate steps. Reaction progress should be monitored via TLC, and purification achieved using column chromatography with gradient elution. Final purity (>95%) is confirmed via HPLC and NMR .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve signals from the azepane ring (δ 1.4–2.8 ppm), thiophene protons (δ 6.8–7.2 ppm), and benzodioxol aromatic protons (δ 6.5–6.9 ppm).
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 420.96 (calculated for C20_{20}H25_{25}ClN4_4O2_2S) .

Q. How can solubility and stability issues be addressed during in vitro assays?

  • Methodological Answer : Solubility challenges in aqueous buffers (e.g., PBS) may require co-solvents like DMSO (<1% v/v). Stability under physiological pH (7.4) and temperature (37°C) should be tested via accelerated degradation studies using HPLC. Lyophilization with cryoprotectants (e.g., trehalose) improves long-term storage .

Advanced Research Questions

Q. How to design SAR studies to evaluate the role of the azepane and thiophene moieties in target binding?

  • Methodological Answer :

  • Analog Synthesis : Replace azepane with piperidine or morpholine rings and thiophene with furan/pyrrole to assess steric/electronic effects.
  • Binding Assays : Use SPR or ITC to measure affinity for targets (e.g., GPCRs or kinases). Compare ΔG values across analogs.
  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to map interactions with active-site residues .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

  • Methodological Answer :

  • Dose-Response Curves : Validate potency (IC50_{50}) across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific artifacts.
  • Off-Target Screening : Use kinome-wide profiling (e.g., KinomeScan) to identify promiscuous binding.
  • Metabolite Analysis : Incubate with liver microsomes to assess if active metabolites contribute to discrepancies .

Q. How to optimize pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • LogP Optimization : Introduce polar substituents (e.g., hydroxyl groups) to reduce logP >4, improving aqueous solubility.
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction; aim for >10% to ensure bioavailability.
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms to mitigate drug-drug interaction risks .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to determine if the compound or impurities are responsible?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS to identify by-products (e.g., dealkylated intermediates).
  • Bioactivity Correlation : Compare cytotoxicity batches with varying impurity levels (e.g., <0.5% vs. >2%).
  • Counter-Synthesis : Reproduce the compound via an alternative route (e.g., Grignard vs. Suzuki coupling) to isolate impurity effects .

Research Workflow Recommendations

  • Step 1 : Synthesize and characterize the compound using validated protocols .
  • Step 2 : Perform in silico ADMET profiling to prioritize assays .
  • Step 3 : Validate target engagement via biophysical assays (SPR, ITC) .
  • Step 4 : Optimize lead analogs using iterative SAR and PK/PD modeling .

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